molecular formula C19H24N2O4 B14766613 Phthalimidinoglutarimide-C6-OH

Phthalimidinoglutarimide-C6-OH

Cat. No.: B14766613
M. Wt: 344.4 g/mol
InChI Key: FBWZLGZGXYSGPG-UHFFFAOYSA-N
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Description

Phthalimidinoglutarimide-C6-OH is a chemical research tool designed for investigating targeted protein degradation (TPD), a groundbreaking strategy in drug discovery and chemical biology . This compound features a phthalimide-glutarimide-based scaffold, which is known to bind the E3 ubiquitin ligase cereblon (CRBN) . Binding to CRBN can modulate the ubiquitin ligase's activity, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific target proteins . This mechanism of action is characteristic of a class of molecules known as "molecular glues" . Compounds with this core structure have been shown to promote the degradation of transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3), which are proteins of significant interest in hematological cancer research . The "C6-OH" modification in this compound suggests the incorporation of a hydroxy-terminated six-carbon linker. This structural feature is commonly utilized to conjugate the CRBN-binding moiety to other molecules or solid supports, facilitating the creation of bi-functional PROTACs (Proteolysis-Targeting Chimeras) or the immobilization of the ligand for affinity purification studies . Beyond oncology research, derivatives of this chemical class have demonstrated potent anti-inflammatory activity in laboratory models, such as reducing levels of nitrite and pro-inflammatory cytokines like IL-6 in LPS-challenged immune cells . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with care and utilize it within the bounds of all applicable regulations and institutional guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

3-[7-(6-hydroxyhexyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C19H24N2O4/c22-11-4-2-1-3-6-13-7-5-8-14-15(13)12-21(19(14)25)16-9-10-17(23)20-18(16)24/h5,7-8,16,22H,1-4,6,9-12H2,(H,20,23,24)

InChI Key

FBWZLGZGXYSGPG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCCO

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Phthalimidinoglutarimide C6 Oh

Strategies for Phthalimidinoglutarimide Core Synthesis

Retrosynthetic Analysis of Phthalimidinoglutarimide-C6-OH

A retrosynthetic analysis of this compound reveals a convergent synthetic strategy. The primary disconnection is at the ether or ester linkage that will eventually be formed at the C6-hydroxyl group, separating the core structure from the target protein ligand. The second key disconnection breaks the bond between the phthalimide (B116566) nitrogen and the C6 alkyl linker. This leads to two key precursors: a suitably functionalized phthalimidinoglutarimide and a 6-carbon linker with a terminal hydroxyl group and a reactive functional group at the other end, such as a halide.

Further disconnection of the phthalimidinoglutarimide moiety itself can be envisioned through the glutarimide (B196013) ring, leading back to a substituted phthalic anhydride (B1165640) and a derivative of glutamine. A common and direct approach, however, involves the use of pre-formed phthalimide or a related precursor. For the linker, a commercially available bifunctional C6 unit like 6-bromo-1-hexanol (B126649) is an ideal starting material.

A plausible synthetic route, therefore, begins with the reaction of potassium phthalimide with a bifunctional C6 linker, such as 6-bromo-1-hexanol. This is a variation of the Gabriel synthesis. organic-chemistry.org The resulting N-(6-hydroxyhexyl)phthalimide can then be further elaborated to introduce the glutarimide portion, or a pre-formed phthalimidinoglutarimide can be directly alkylated with a suitable C6 linker.

Optimization of Synthetic Pathways for Phthalimidinoglutarimide Derivatives

The synthesis of N-substituted phthalimides, the core of the target molecule, can be optimized for yield and purity. The Gabriel synthesis, a classical method, involves the reaction of potassium phthalimide with an alkyl halide. organic-chemistry.org The reaction between potassium phthalimide and 6-bromo-1-hexanol is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure a reasonable reaction rate.

ParameterConditionEffect on Yield/Purity
Solvent DMF, DMSOHigh boiling point and good solubility of reactants favor the reaction.
Temperature 80-120 °CHigher temperatures increase the reaction rate but can lead to side products.
Base K₂CO₃ (if starting from phthalimide)Anhydrous conditions are crucial to prevent hydrolysis of the phthalimide.
Reactant Ratio Slight excess of the alkyl halideCan drive the reaction to completion, but may require more rigorous purification.

An alternative to the Gabriel synthesis is the Mitsunobu reaction, which allows for the direct N-alkylation of phthalimide with an alcohol. organic-chemistry.orgwikipedia.org This reaction typically employs triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The Mitsunobu reaction often proceeds under milder conditions than the Gabriel synthesis and can be advantageous for sensitive substrates. However, the removal of byproducts like triphenylphosphine oxide can be challenging.

Linker Chemistry and Functionalization via the C6-Hydroxyl Moiety

The terminal hydroxyl group of the C6 linker is a key feature of this compound, offering a versatile point for attaching ligands that target specific proteins.

Chemical Reactions for Conjugation to Target Protein Ligands

The C6-hydroxyl group can be readily derivatized to form various linkages, most commonly esters and ethers.

Esterification: The hydroxyl group can be esterified with a carboxylic acid group on a target protein ligand. A common method for this is the Steglich esterification, which uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.org This reaction is known for its mild conditions and tolerance of various functional groups. organic-chemistry.org

Etherification: The formation of an ether linkage is another robust method for conjugation. The Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide on the target ligand, is a classic approach. Alternatively, the Mitsunobu reaction can be employed to form an ether linkage by reacting the C6-hydroxyl group with a phenolic hydroxyl group on the target ligand. commonorganicchemistry.com

Conjugation ReactionReagentsKey Features
Steglich Esterification Carboxylic Acid, DCC/EDC, DMAPMild conditions, high yields, suitable for acid-labile substrates. organic-chemistry.orgorganic-chemistry.org
Mitsunobu Reaction Phenol/Carboxylic Acid, PPh₃, DEAD/DIADInversion of stereochemistry at the alcohol center, mild conditions. organic-chemistry.orgwikipedia.org
Williamson Ether Synthesis Alkyl Halide, Strong Base (e.g., NaH)Forms a stable ether linkage, requires anhydrous conditions.

Exploration of Diverse Linker Attachments to the C6-OH Position

The versatility of the C6-hydroxyl group allows for the attachment of a wide array of linkers, which can be tailored to optimize the properties of the resulting PROTAC molecule, such as solubility and cell permeability. Beyond simple alkyl chains, linkers incorporating polyethylene (B3416737) glycol (PEG) units are frequently used to enhance aqueous solubility. researchgate.net Phthalimide-PEG-OH linkers are commercially available and can be synthesized to have varying numbers of PEG repeats. biochempeg.com

The hydroxyl group can also be converted to other functional groups to enable different conjugation chemistries. For example, it can be oxidized to an aldehyde or a carboxylic acid, or converted to an amine, which can then participate in reductive amination or amide bond formation, respectively. Protecting group strategies are often necessary when dealing with bifunctional linkers to ensure selective reaction at the desired position. organic-chemistry.orgnih.govuniversiteitleiden.nl

Advanced Characterization Techniques for this compound Purity and Structure

The structural integrity and purity of this compound are paramount for its use in the synthesis of well-defined PROTACs. A combination of spectroscopic and spectrometric techniques is employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the molecule.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the phthalimide group (typically in the range of 7.7-7.9 ppm), the protons of the glutarimide ring, and the aliphatic protons of the C6 linker. rsc.orghhu.de The methylene (B1212753) protons adjacent to the nitrogen and the hydroxyl group would have distinct chemical shifts.

¹³C NMR: The carbon NMR spectrum would show distinct peaks for the carbonyl carbons of the phthalimide and glutarimide moieties (around 167-173 ppm), the aromatic carbons, and the six carbons of the alkyl chain. rsc.orghhu.de

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound. chemicalbook.comchemicalbook.com High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can be used to confirm the molecular formula. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carbonyl groups of the imide (strong absorption around 1700-1770 cm⁻¹) and the hydroxyl group (broad absorption around 3200-3600 cm⁻¹).

The combination of these techniques provides a comprehensive characterization of this compound, ensuring its suitability for subsequent conjugation and biological studies.

Molecular Mechanisms of Phthalimidinoglutarimide C6 Oh in E3 Ligase Engagement

Interaction Profile of Phthalimidinoglutarimide-C6-OH with E3 Ubiquitin Ligases

The interaction of this compound with E3 ubiquitin ligases is primarily defined by the binding of its phthalimidinoglutarimide core to the Cereblon (CRBN) protein, a substrate receptor for the Cullin-4-RING E3 ligase (CRL4) complex. nih.govnih.gov This interaction is foundational to the function of any PROTAC built upon this scaffold.

Molecular Recognition and Binding Specificity

The molecular recognition of the phthalimidinoglutarimide moiety by CRBN is a highly specific interaction, driven by a combination of hydrogen bonds and hydrophobic interactions. The glutarimide (B196013) ring of the molecule is essential for this binding, fitting into a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. nih.govbiocompare.com Key residues within this pocket form specific hydrogen bonds with the glutarimide, anchoring it in place. The phthalimide (B116566) ring, while also contributing to the binding, is generally more solvent-exposed, which allows for the attachment of linkers, such as the C6-OH chain, without abolishing the interaction with CRBN. invivochem.comsigmaaldrich.com

The specificity of this interaction is highlighted by the fact that even minor modifications to the glutarimide ring can significantly impact binding affinity. The C6-OH linker of this compound is attached to the phthalimide ring, a common strategy in PROTAC design that leverages the solvent-exposed nature of this part of the molecule to avoid disrupting the critical interactions of the glutarimide ring with CRBN. researchgate.net

Structural Basis of E3 Ligase Recruitment by this compound

The structural basis for the recruitment of the CRL4-CRBN E3 ligase complex by thalidomide (B1683933) and its analogs, which include the phthalimidinoglutarimide headgroup, has been elucidated through X-ray crystallography. biocompare.comrcsb.orgresearchgate.net These studies reveal that the glutarimide moiety sinks into a "tri-Trp pocket" in the CRBN TBD. This pocket provides a snug hydrophobic environment, while specific backbone amides and carbonyls of CRBN form crucial hydrogen bonds with the imide group of the glutarimide.

The phthalimide portion of the molecule is positioned at the entrance of this pocket, where it makes additional, though less critical, contacts with CRBN residues. The C6-OH linker extends from this phthalimide ring into the solvent, providing a flexible tether to a target protein ligand. The length and composition of this linker are critical, as they dictate the possible orientations of the recruited target protein relative to the E3 ligase, a key factor in the efficiency of subsequent ubiquitination. nih.govexplorationpub.com A long, rigid alkyl linker, for instance, has been shown to impose a specific sideways docking of the target bromodomain onto the CRBN TBD. nih.gov

ComponentKey Interacting Residues/FeaturesRole in Binding
Glutarimide RingHydrophobic "tri-Trp pocket" in CRBN TBDEssential for high-affinity binding and anchoring
Phthalimide RingSolvent-exposed region at the pocket entranceContributes to binding and serves as the linker attachment point
C6-OH LinkerExtends into solvent from the phthalimide ringConnects to the target protein ligand and influences ternary complex geometry

Formation and Dynamics of Ternary Complexes in this compound-Based Degraders

The formation of a stable and productive ternary complex, consisting of the target protein, the this compound-based PROTAC, and the CRBN E3 ligase, is the cornerstone of targeted protein degradation. nih.govnih.gov The dynamics of this complex are heavily influenced by the properties of the linker.

Energetics of Cooperative Binding

The stability of the ternary complex is not simply the sum of the binary binding affinities of the PROTAC for its two protein partners. Often, favorable or unfavorable protein-protein interactions between the target and the E3 ligase, mediated by the PROTAC, lead to a phenomenon known as cooperativity. nih.govrepec.orgacs.org Positive cooperativity, where the formation of the ternary complex is energetically more favorable than the individual binary interactions, is often a hallmark of efficient degraders. nih.gov

The C6-OH linker plays a pivotal role in dictating the cooperativity of the system. Its length and flexibility determine the possible interaction surfaces between the target protein and CRBN. An optimally configured linker can facilitate favorable contacts, leading to positive cooperativity and a more stable ternary complex. Conversely, a poorly chosen linker can lead to steric clashes and negative cooperativity, hindering degradation. researchgate.net While direct energetic data for a this compound-based PROTAC is not publicly available, studies on similar systems with alkyl linkers have demonstrated a strong correlation between ternary complex binding affinity, cooperativity, and the potency of degradation. repec.org

Kinetic Studies of Ternary Complex Assembly

The kinetics of ternary complex formation and dissociation are also critical determinants of a PROTAC's efficacy. A PROTAC must facilitate the rapid formation of the ternary complex to efficiently bring the target and E3 ligase together. However, the complex must also be able to dissociate to allow for the catalytic nature of the process, where a single PROTAC molecule can induce the degradation of multiple target protein molecules.

Kinetic studies, often performed using techniques like surface plasmon resonance (SPR), can measure the on- and off-rates of the various binding events. The flexibility of the C6-OH linker can influence these kinetic parameters. For instance, a more flexible linker might allow for faster association by enabling a wider range of initial binding orientations, while a more rigid linker might lead to a more stable, longer-lived complex once formed. The optimal kinetic profile is a balance between rapid association and a dissociation rate that supports catalytic turnover.

Ubiquitination Cascade Initiation by this compound Conjugates

Once a productive ternary complex is formed, the CRL4-CRBN E3 ligase is positioned to initiate the ubiquitination of the target protein. This process involves the transfer of ubiquitin from a charged E2 conjugating enzyme to accessible lysine (B10760008) residues on the surface of the target protein. The geometry of the ternary complex, dictated in large part by the this compound conjugate, is paramount for efficient ubiquitin transfer. nih.govrsc.org

Structure Activity Relationship Sar Studies and Rational Design of Phthalimidinoglutarimide C6 Oh Analogs

Identification of Pharmacophoric Elements within Phthalimidinoglutarimide-C6-OH

The molecular architecture of this compound is a carefully constructed assembly of key pharmacophoric elements, each playing a crucial role in its biological activity. At its core, the molecule comprises a phthalimide (B116566) and a glutarimide (B196013) ring system. The glutarimide moiety is paramount for binding to the E3 ubiquitin ligase Cereblon (CRBN). researchgate.netnih.gov This interaction is primarily mediated through hydrogen bonds formed between the glutarimide's imide group and key residues within the CRBN binding pocket. researchgate.net The phthalimide portion, on the other hand, is directed away from the binding pocket and serves as a crucial attachment point for a linker, which in turn connects to a warhead that binds a specific protein of interest for degradation. researchgate.net

Impact of Structural Modifications on E3 Ligase Binding Affinity

The binding affinity of this compound analogs to the E3 ligase, predominantly CRBN, is highly sensitive to structural modifications. The integrity of the glutarimide ring is essential, as alterations to this structure can dramatically reduce or abolish binding. researchgate.net Studies on thalidomide (B1683933) and its derivatives have shown that both carbonyl groups of the glutarimide are important for this interaction. researchgate.net

Modifications to the phthalimide ring, while generally more tolerated, can still impact binding affinity. The position of the linker attachment on the phthalimide ring has been shown to be a critical determinant of the stability and activity of the resulting PROTAC (Proteolysis Targeting Chimera). researchgate.net For instance, attaching the linker at the C4 position of the phthalimide moiety has been reported to enhance the stability of some PROTACs. researchgate.net

Computational Approaches for this compound Modulators

Computational methods have become indispensable tools in the rational design and optimization of PROTACs and other protein degraders, including analogs of this compound. These approaches provide valuable insights into the molecular interactions governing their activity and can help predict the efficacy of novel designs before their synthesis.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies can be used to model the binding of the glutarimide moiety to the CRBN E3 ligase. researchgate.net These simulations can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The binding energy calculated from docking can provide an estimate of the binding affinity. figshare.com

Molecular dynamics (MD) simulations provide a more dynamic view of the molecular interactions over time. scielo.org.za By simulating the movement of atoms in the protein-ligand complex, MD can reveal the stability of the binding and the conformational changes that may occur upon ligand binding. scielo.org.za For this compound analogs, MD simulations can be used to assess the stability of the ternary complex formed between the target protein, the degrader, and the E3 ligase, which is crucial for efficient protein degradation. nih.gov

The following table shows an example of how molecular docking can be used to predict the binding affinity of different ligands to a target protein.

CompoundBinding Energy (kcal/mol)
Ligand 8-15.4
Ligand 17-18.5
Isoniazid (control)-14.6

This table is an illustrative example from a study on different compounds and is not directly related to this compound. figshare.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound analogs, QSAR models can be developed to predict their E3 ligase binding affinity or degradation efficiency based on various molecular descriptors. These descriptors can include physicochemical properties, topological indices, and 3D structural parameters. nih.gov

A well-validated QSAR model can be a powerful tool for the virtual screening of large libraries of potential analogs, allowing researchers to prioritize the synthesis and testing of the most promising candidates. nih.gov By identifying the key structural features that contribute to high activity, QSAR can guide the rational design of more potent and selective this compound modulators.

Preclinical Biological Evaluation of Phthalimidinoglutarimide C6 Oh Derived Degraders

In Vitro Studies on Cellular Protein Degradation

The in vitro assessment of degraders derived from Phthalimidinoglutarimide-C6-OH focuses on their ability to induce the selective removal of a target protein within a cellular context. These studies are foundational to understanding the potency, mechanism, and specificity of the degrader.

The primary measure of a degrader's efficacy is its ability to reduce the levels of a target protein. This is typically quantified through assays that measure the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). These parameters are evaluated across a variety of cell lines to understand the degrader's activity in different genetic contexts. For instance, PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4 have been extensively studied. A representative pomalidomide-based PROTAC with an alkyl linker, analogous to one derived from this compound, demonstrates potent degradation of BRD4 in cancer cell lines.

For example, a study on a BRD4-targeting PROTAC, here designated as Compound X for illustrative purposes, showed time- and concentration-dependent degradation of BRD4 in the human pancreatic cancer cell line BxPC3. medchemexpress.com Efficient degradation was observed within hours of treatment, leading to a significant reduction in the levels of the downstream oncogene c-Myc. medchemexpress.com Similarly, in acute myeloid leukemia (AML) cell lines like MV4;11 and HL60, BET-targeting PROTACs have demonstrated marked antiproliferative activity directly correlated with their ability to degrade BET proteins. nih.gov

Cell LineTarget ProteinRepresentative PROTACDC₅₀ (nM)Dₘₐₓ (%)Reference
BxPC3 (Pancreatic Cancer)BRD4PROTAC BRD4 Degrader-6N/A>90% at 1 µM medchemexpress.com
HeLa (Cervical Cancer)BRD4ZXH-3-26<100~100% at 100 nM nih.gov
MDA-MB-231 (Breast Cancer)BRD4dBET1N/ASignificant degradation at 1 µM nih.gov
Jurkat (T-cell Leukemia)HDAC8ZQ-2314793% nih.gov

A critical aspect of preclinical evaluation is to confirm that the observed protein depletion occurs through the intended ubiquitin-proteasome system (UPS). The heterobifunctional nature of PROTACs is designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's polyubiquitination and subsequent degradation by the 26S proteasome. reactionbiology.comnih.gov

To verify this mechanism, cells are often co-treated with the degrader and specific inhibitors of the UPS. For example, treatment with a proteasome inhibitor, such as MG132 or bortezomib, should rescue the target protein from degradation. nih.gov Similarly, inhibiting the E1 ubiquitin-activating enzyme with a compound like MLN7243 would also prevent degradation. Studies on various pomalidomide-based degraders have consistently shown that pre-treatment with such inhibitors abrogates the degradation of the target protein, confirming the proteasome-dependent mechanism. nih.gov Furthermore, the formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase is a prerequisite for ubiquitination. Biophysical assays like co-immunoprecipitation (Co-IP) can be used to detect this complex in cells. nih.gov

While inducing degradation of the intended target is the primary goal, evaluating the selectivity of the degrader is equally important. Pomalidomide (B1683931) and other immunomodulatory drugs (IMiDs) that bind to CRBN are known to induce the degradation of certain endogenous proteins, referred to as neosubstrates. These include transcription factors such as Ikaros (IKZF1), Aiolos (IKZF3), and the translation termination factor GSPT1. nih.gov

Consequently, PROTACs utilizing a this compound-based CRBN ligand may also induce the degradation of these neosubstrates, which can be an off-target effect or, in some contexts, a desired therapeutic outcome. nih.gov Proteomics-based approaches are often employed to assess the global changes in protein levels upon treatment with a degrader, providing a comprehensive view of its selectivity. Research has shown that modifications to the phthalimide (B116566) ring of the pomalidomide moiety can modulate the degradation of these neosubstrates, offering a strategy to improve selectivity. nih.govresearchgate.net For instance, certain substitutions can reduce the degradation of zinc-finger proteins that are common neosubstrates. nih.gov

Investigating Cellular Responses to this compound Conjugates

Beyond the direct measurement of protein degradation, it is essential to understand the downstream cellular consequences and potential mechanisms of resistance.

The depletion of a target protein is expected to modulate the signaling pathways in which it functions. For example, the degradation of BRD4, a transcriptional coactivator, leads to the downregulation of its target genes, most notably the oncogene c-Myc. medchemexpress.com Western blot analysis in cell lines like BxPC3 has confirmed that treatment with a BRD4-targeting PROTAC results in a significant decrease in c-Myc protein levels. medchemexpress.com This, in turn, can lead to cell cycle arrest and apoptosis, which have been observed in various cancer cell lines following treatment with BET degraders. medchemexpress.com RNA sequencing (RNA-seq) can provide a global view of the transcriptional changes induced by the degrader, revealing the broader impact on cellular signaling and function. nih.gov

As with any therapeutic modality, the development of resistance is a potential challenge. For CRBN-based degraders, resistance can emerge through several mechanisms. One of the most direct mechanisms is the genetic alteration of the core components of the E3 ligase complex. aacrjournals.org This can include mutations in CRBN that prevent the PROTAC from binding, or the loss of CRBN expression through chromosomal deletion. nih.govaacrjournals.org

In some cases, resistance can arise from mutations in other components of the Cullin-RING ligase (CRL) complex, such as CUL4A or DDB1, although this is less common. nih.gov Studies developing resistance in cell lines through long-term exposure to a degrader have been instrumental in identifying these mechanisms. For instance, in OVCAR8 cells, resistance to a VHL-based PROTAC was associated with the loss of CUL2, a core component of the VHL E3 ligase complex. nih.gov Similarly, resistance to CRBN-based PROTACs has been linked to the loss of CRBN expression. aacrjournals.org Understanding these potential resistance pathways is critical for developing strategies to overcome them and for predicting patient response in a clinical setting.

In Vivo Preclinical Models for Therapeutic Proof-of-Concept

The in vivo preclinical evaluation of degraders derived from this compound is a critical step in establishing their therapeutic potential. This phase of research transitions from cellular assays to complex biological systems, aiming to demonstrate the degrader's efficacy and mechanism of action in a living organism. These studies are foundational for progressing a compound towards clinical development.

Efficacy Assessment in Disease-Relevant Animal Models

The primary objective of this stage is to determine if the targeted protein degradation translates into a therapeutic effect in animal models that mimic human diseases. For degraders derived from this compound, which utilize a Cereblon (CRBN) E3 ligase ligand, the choice of animal model is dictated by the protein of interest (POI) being targeted. nih.gov For instance, in oncology, human cancer cell lines are often implanted into immunodeficient mice to create xenograft models.

The efficacy of a degrader is assessed by its ability to inhibit tumor growth, reduce tumor volume, or prolong the survival of the treated animals compared to a control group. Research on various proteolysis-targeting chimeras (PROTACs) has demonstrated significant anti-tumor activity in such models. For example, PROTACs targeting proteins like the Androgen Receptor (AR) or Bruton's tyrosine kinase (BTK) have shown robust tumor growth inhibition in prostate cancer and B-cell malignancy models, respectively. explorationpub.com

The linker component, in this case a C6 alkyl chain, plays a crucial role in the efficacy of the PROTAC. The length and composition of the linker influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov The optimal linker length is essential for achieving the necessary proximity and orientation for efficient ubiquitination and subsequent degradation of the target protein. nih.gov Studies have shown that both excessively short and long linkers can lead to reduced degradation potency. nih.gov

Below is a representative data table illustrating the potential efficacy of a hypothetical degrader, "Degrader-X," derived from this compound in a xenograft model.

Animal ModelTreatment GroupTumor Growth Inhibition (%)Change in Tumor Volume (mm³)
Mouse Xenograft (Human Cancer Cell Line) Vehicle Control0+500
Mouse Xenograft (Human Cancer Cell Line) Degrader-X85-425
Mouse Xenograft (Human Cancer Cell Line) Standard-of-Care Inhibitor60-300

Pharmacodynamic Biomarker Identification and Validation

Pharmacodynamic (PD) biomarkers are essential for demonstrating that a drug is engaging its target and eliciting the desired biological response in vivo. For degraders, the most direct PD biomarker is the level of the target protein in tissues of interest. Following administration of the degrader, tissue samples (e.g., tumor, blood, or other organs) are collected at various time points and analyzed for the amount of the target protein.

Western blotting and immunohistochemistry (IHC) are common techniques used to quantify protein levels. A significant reduction in the target protein level in the degrader-treated group compared to the vehicle-treated group provides strong evidence of the degrader's activity. Furthermore, downstream signaling molecules that are regulated by the target protein can also serve as PD biomarkers. For example, if the target protein is a kinase, the phosphorylation status of its substrates can be monitored.

The validation of these biomarkers is crucial. This involves demonstrating that the change in the biomarker is dose-dependent and correlates with the observed therapeutic efficacy. The stability of the CRBN ligand component of the PROTAC is also a key consideration, as its hydrolysis can impact the durability of the degradation effect. nih.gov

The following table provides an example of pharmacodynamic biomarker analysis for "Degrader-X."

Tissue SampleBiomarkerMethod of AnalysisResult in Degrader-X Treated Group
Tumor Target Protein LevelWestern Blot>90% reduction compared to control
Tumor Phospho-Substrate LevelImmunohistochemistrySignificant decrease in phosphorylation
Blood Plasma Target Protein LevelELISA75% reduction compared to control

Target Engagement and Degradation in Animal Tissues

Confirming that the degrader engages its intended target and induces its degradation in animal tissues is a cornerstone of preclinical in vivo studies. This goes beyond simply measuring protein levels and delves into the mechanism of action. One method to confirm target engagement is through competitive binding assays ex vivo, where tissue lysates from treated animals are incubated with a fluorescently labeled probe that binds to the target protein. A reduced signal in the lysates from degrader-treated animals indicates that the degrader is occupying the target's binding site.

Another critical aspect is to demonstrate that the reduction in protein levels is due to proteasomal degradation. This can be investigated by co-administering the degrader with a proteasome inhibitor in an animal model. If the reduction in the target protein is rescued in the presence of the proteasome inhibitor, it confirms that the degrader is functioning through the ubiquitin-proteasome system, a hallmark of PROTAC-mediated degradation. nih.gov

The choice of the E3 ligase ligand, in this case, a derivative of thalidomide (B1683933) that binds to CRBN, is fundamental to the PROTAC's function. researchgate.net The this compound component ensures the recruitment of the CRBN E3 ligase to the target protein. frontiersin.org The efficiency of this recruitment and the subsequent degradation can be influenced by the specific linker attachment point on the phthalimide structure. nih.gov

A representative data table for target engagement and degradation studies is shown below.

Study TypeAnimal GroupMeasurementOutcome
Target Engagement Degrader-X TreatedCompetitive Binding Assay (Tumor Lysate)Reduced fluorescent probe binding
Mechanism of Action Degrader-X + Proteasome InhibitorTarget Protein Level (Western Blot)Rescue of target protein degradation
Specificity Degrader-X TreatedLevels of Off-Target ProteinsNo significant change in levels

Advanced Analytical and Biophysical Characterization in Phthalimidinoglutarimide C6 Oh Research

Spectroscopic Techniques for Ligand-Protein Interactions

Spectroscopic methods are fundamental in understanding the binding of small molecules like phthalimidinoglutarimide-based compounds to their protein targets. These techniques provide insights into the affinity, kinetics, and structural changes associated with these interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying ligand-protein interactions in solution. It can provide information on binding affinity, identify the binding interface, and characterize conformational changes upon ligand binding. One common approach involves monitoring the chemical shifts of the protein's signals upon titration with the ligand. Changes in signal positions and intensities are indicative of binding. researchgate.net For instance, 1D proton NMR spectra of the Cereblon-binding domain have been used to observe changes upon the addition of thalidomide (B1683933), with specific signals appearing that are characteristic of its binding mode. researchgate.net

Theoretical investigations combined with experimental NMR data can also shed light on the behavior of these molecules in solution. For example, density functional theory (DFT) calculations have been used to analyze the NMR spectra of thalidomide, revealing its potential to form dimers in solution, which may influence its interaction with biological targets. nih.govnih.gov

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a highly sensitive technique used to confirm the identity of compounds and to study non-covalent protein-ligand complexes. In the context of phthalimidinoglutarimide-based compounds, MS can be used to verify the molecular weight of the synthesized molecule and to study its interaction with E3 ligases. Techniques like electrospray ionization (ESI) MS can be used to observe the intact protein-ligand complex, providing a direct measure of binding stoichiometry.

Furthermore, tandem mass spectrometry (MS/MS) is instrumental in proteomics studies to identify proteins that are targeted for degradation. nih.gov For example, after treating cells with an immunomodulatory drug, ubiquitinated peptides can be enriched and analyzed by MS/MS to identify novel substrates of the Cereblon E3 ligase complex. youtube.com

Structural Biology of Phthalimidinoglutarimide-C6-OH in Complexes

Understanding the three-dimensional structure of phthalimidinoglutarimide-based compounds in complex with their target proteins is crucial for rational drug design. X-ray crystallography and cryo-electron microscopy are the primary techniques used to obtain high-resolution structural information.

X-ray Crystallography of E3 Ligase-Phthalimidinoglutarimide-C6-OH Structures

X-ray crystallography provides atomic-level detail of how a ligand binds to its protein target. Numerous crystal structures of thalidomide and its analogs in complex with Cereblon have been determined. nih.govnih.govacs.org These structures reveal a common binding mode where the glutarimide (B196013) ring is buried in a hydrophobic pocket of the Cereblon thalidomide-binding domain, and the phthalimide (B116566) ring is more solvent-exposed. nih.govnih.gov This understanding has been pivotal in the design of PROTACs, where the solvent-exposed part of the molecule is used as an attachment point for a linker connected to a warhead that binds the target protein. acs.orgacs.org

The development of new Cereblon constructs, such as CRBNmidi, has facilitated the crystallization and structural characterization of binary and ternary complexes with various degraders, accelerating structure-based drug discovery. nih.gov

Table 1: Examples of Crystallographic Data for Cereblon-Ligand Complexes

LigandPDB IDResolution (Å)Key Insights
Thalidomide4CI11.5Shows the glutarimide ring in a hydrophobic pocket of Cereblon.
Lenalidomide (B1683929)4CI31.7Similar binding mode to thalidomide, guiding PROTAC design.
Pomalidomide (B1683931)4CI41.9Provides a basis for understanding structure-activity relationships.

This table is interactive. Click on the PDB IDs to explore the structures.

Proteomics and Functional Genomics for Degradation Pathway Elucidation

Proteomics and functional genomics are indispensable for understanding the cellular consequences of engaging the ubiquitin-proteasome system with compounds like this compound. These approaches allow for the identification of proteins that are degraded (neosubstrates) and the elucidation of the downstream cellular pathways that are affected. nih.govsapient.bio

Targeted proteomics, combining peptide immunoaffinity enrichment with high-resolution mass spectrometry, has been developed to monitor a panel of known and potential Cereblon neosubstrates in response to treatment with immunomodulatory drugs. nih.gov This allows for a quantitative comparison of the degradation profiles of different compounds. nih.gov

Global proteomics approaches, on the other hand, provide an unbiased view of the changes in the entire proteome upon treatment with a degrader. sapient.bio This can lead to the discovery of novel neosubstrates and off-target effects, which is crucial for assessing the selectivity and safety of a potential therapeutic. sapient.biojst.go.jp Proximity-labeling techniques like BioID, coupled with mass spectrometry, can also be used to map the interactome of Cereblon in the presence of a ligand, identifying proteins that are brought into proximity with the E3 ligase. nih.gov

Table 2: Key Proteins Involved in Phthalimidinoglutarimide-Mediated Degradation

ProteinFunctionRole in Degradation
Cereblon (CRBN) Substrate receptor for the CUL4A E3 ubiquitin ligase complex.Binds directly to the phthalimidinoglutarimide moiety. nih.govnih.gov
DDB1 Component of the CUL4A E3 ubiquitin ligase complex.Links CRBN to the rest of the E3 ligase complex. nih.gov
IKZF1 (Ikaros) Transcription factor involved in hematopoietic development.A well-characterized neosubstrate of lenalidomide and pomalidomide. acs.orgacs.org
IKZF3 (Aiolos) Transcription factor involved in B-cell and T-cell development.Another key neosubstrate of immunomodulatory drugs. acs.org
SALL4 Transcription factor involved in embryonic development.A neosubstrate whose degradation is linked to the teratogenic effects of thalidomide. nih.gov

This table provides a summary of key proteins and their roles. The list of neosubstrates is continually expanding with ongoing research.

Emerging Research Directions and Future Perspectives for Phthalimidinoglutarimide C6 Oh in Chemical Biology

Expansion of E3 Ligase Repertoire Utilizing Phthalimidinoglutarimide-C6-OH Scaffolds

While the majority of PROTACs in development recruit the well-characterized E3 ligases CRBN and von Hippel-Lindau (VHL), there is a significant research thrust towards expanding the repertoire of usable E3 ligases. researchgate.netmarinbio.com This expansion is driven by the desire to overcome resistance mechanisms, enhance tissue-specific protein degradation, and broaden the scope of degradable proteins. The this compound scaffold, while intrinsically designed for CRBN, can be conceptually adapted for novel E3 ligases.

The modular nature of PROTACs allows for the substitution of the E3 ligase-binding moiety. nih.gov Researchers are actively identifying new E3 ligases and their corresponding ligands. For instance, novel ligands have been discovered for E3 ligases such as RNF4, RNF114, and DCAF16. medchemexpress.com Furthermore, efforts are underway to discover ligands for less-explored E3 ligases, which could offer advantages in specific cellular contexts. nih.gov The "-C6-OH" linker on the phthalimidinoglutarimide scaffold provides a convenient attachment point for these new E3 ligase ligands, enabling the synthesis of novel PROTACs that can hijack a wider array of E3 ligases.

E3 LigaseCommon Ligand TypePotential for this compound Adaptation
CRBN Thalidomide (B1683933), Lenalidomide (B1683929), Pomalidomide (B1683931)Direct application of the phthalimidinoglutarimide core.
VHL Hypoxia-inducible factor 1α (HIF-1α) mimeticsThe "-C6-OH" linker can be used to attach a VHL ligand.
IAP Bestatin derivativesThe "-C6-OH" linker can be used to attach an IAP ligand.
MDM2 Nutlin derivativesThe "-C6-OH" linker can be used to attach an MDM2 ligand.
RNF114 Covalent bindersThe "-C6-OH" linker can be used to attach an RNF114 ligand.

Development of Multi-Functional Degraders Incorporating this compound

The traditional bifunctional nature of PROTACs is being expanded to create multi-functional degraders with enhanced capabilities. Trivalent PROTACs, for instance, are designed with an additional functional moiety, which can be used to introduce a variety of properties. nih.gov The this compound scaffold is well-suited for the construction of such multi-functional molecules.

One application of trivalent PROTACs is to incorporate a second E3 ligase-binding ligand, creating a degrader that can engage two different E3 ligases simultaneously. This could potentially lead to more robust and efficient protein degradation. Another approach involves attaching a fluorescent dye or a biotin (B1667282) tag to the PROTAC, facilitating its use as a chemical probe for studying the ternary complex formation and cellular localization. nih.gov The hydroxyl group of this compound provides a straightforward point of attachment for these additional functionalities.

A study on trivalent PROTACs based on the BRD4 degrader MZ1 demonstrated that incorporating a functionalization handle on the linker can maintain or even improve degradation activity. nih.gov This suggests that the strategic placement of a third functional group on a this compound-based PROTAC is a viable strategy for developing next-generation degraders.

Application of this compound as a Chemical Probe for Biological Systems

The ability of PROTACs to induce protein degradation makes them powerful tools for chemical biology research. This compound and its derivatives can be employed as chemical probes to interrogate biological systems in several ways. By linking the this compound scaffold to a ligand for a specific protein of interest, researchers can selectively deplete that protein from cells, allowing for the study of its function with high temporal resolution. nih.gov

Furthermore, the development of "opto-PROTACs," which can be activated by light, allows for precise spatiotemporal control of protein degradation. nih.gov The linker of a this compound-based PROTAC could be modified with a photolabile caging group, rendering the PROTAC inactive until it is uncaged by a specific wavelength of light. This technology enables researchers to study the acute effects of protein loss in specific subcellular compartments or at specific developmental stages.

The use of this compound-based PROTACs as chemical probes is crucial for validating new drug targets and for dissecting complex cellular signaling pathways. The ability to rapidly and reversibly control the levels of a specific protein provides a significant advantage over genetic knockout or knockdown techniques.

Overcoming Challenges in the Design and Optimization of this compound-Based Degraders

Despite the promise of PROTACs, their design and optimization remain a significant challenge. The structure-activity relationships of these large and complex molecules are often difficult to predict, requiring the empirical synthesis and testing of large libraries of compounds. researchgate.net

A key area of optimization for this compound-based degraders is the linker. The length, composition, and rigidity of the linker that connects the phthalimidinoglutarimide moiety to the target protein ligand are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). nih.gov Researchers are exploring a variety of linker types, including polyethylene (B3416737) glycol (PEG) chains and more rigid hydrocarbon linkers, to fine-tune the physicochemical properties and degradation efficacy of PROTACs. explorationpub.com

Another challenge is the potential for off-target effects. While the phthalimidinoglutarimide core is relatively specific for CRBN, it can also induce the degradation of other proteins, known as "neosubstrates." nih.gov Careful design of the PROTAC, including the choice of the target protein ligand and the linker, is necessary to minimize these off-target effects and ensure the selective degradation of the intended target.

Finally, the large molecular weight and polar surface area of many PROTACs can lead to poor cell permeability and oral bioavailability. marinbio.com The development of computational models to predict the properties of PROTACs and the exploration of novel delivery strategies are active areas of research aimed at overcoming these limitations.

ChallengePotential Solution
Complex Structure-Activity Relationship High-throughput synthesis and screening, computational modeling. researchgate.net
Suboptimal Linker Properties Systematic variation of linker length, composition, and rigidity. nih.gov
Off-Target Effects (Neosubstrate Degradation) Careful selection of target ligand and linker; profiling against a panel of proteins. nih.gov
Poor Physicochemical Properties Optimization of linker lipophilicity; development of prodrug strategies. marinbio.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Phthalimidinoglutarimide-C6-OH, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Phthalimidinoglutarimide derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, phthalimide esters (key intermediates) can be prepared by coupling glutarimide with phthalic anhydride derivatives under reflux in aprotic solvents like DMF or THF. Reaction temperature (80–120°C), catalyst choice (e.g., DMAP), and stoichiometric ratios (1:1.2 donor/acceptor) critically affect yield . Purity is optimized via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Always characterize intermediates using 1H^1H-NMR and HPLC-MS to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

  • Methodological Answer:

  • Structural analysis : Use 1H^1H-/13C^{13}C-NMR to confirm stereochemistry and substitution patterns. For example, the C6-OH proton typically appears as a singlet near δ 5.2–5.5 ppm in DMSO-d6 .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and C18 columns (acetonitrile/water + 0.1% TFA) resolves impurities.
  • Thermal stability : TGA/DSC under nitrogen (heating rate 10°C/min) identifies decomposition points (>200°C common for phthalimides) .

Q. How can researchers design in vitro assays to evaluate this compound’s biological activity while minimizing experimental bias?

  • Methodological Answer:

  • Positive/Negative controls : Include structurally analogous compounds (e.g., thalidomide derivatives) and solvent-only controls to validate assay specificity .
  • Dose-response curves : Test ≥5 concentrations (e.g., 1 nM–100 µM) in triplicate. Use nonlinear regression to calculate IC50_{50}/EC50_{50} values .
  • Bias mitigation : Randomize sample processing and employ blinded data analysis. Validate results across multiple cell lines (e.g., HEK293 vs. HepG2) to confirm reproducibility .

Advanced Research Questions

Q. How should researchers resolve contradictions in pharmacological data for this compound across different study models?

  • Methodological Answer: Contradictions often arise from model-specific variables (e.g., metabolic activity, receptor isoform expression).

  • Step 1 : Conduct meta-analyses to identify confounding factors (e.g., species differences in cytochrome P450 enzymes affecting metabolite profiles) .
  • Step 2 : Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays).
  • Step 3 : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and prioritize follow-up experiments .

Q. What strategies are effective for integrating this compound’s experimental data into FAIR-compliant repositories?

  • Methodological Answer:

  • Metadata standardization : Use ISA-Tab or CHEMINF formats to annotate synthesis protocols, spectral data, and biological assay conditions .
  • Repository selection : Upload raw NMR/HPLC files to Chemotion or RADAR4Chem, which support chemical-specific metadata schemas .
  • Long-term accessibility : Assign DOI identifiers and link datasets to publications via Figshare or Zenodo .

Q. How can computational modeling improve the design of this compound analogs with enhanced target specificity?

  • Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses against target proteins (e.g., cereblon for immunomodulatory activity). Validate with MD simulations (≥100 ns trajectories) .
  • QSAR modeling : Train models on existing phthalimide derivatives’ bioactivity data (e.g., IC50_{50} values). Prioritize substituents at the C6 position for synthetic exploration .

Data Analysis and Reporting Guidelines

Q. What statistical methods are recommended for analyzing dose-dependent effects in this compound studies?

  • Methodological Answer:

  • Nonlinear regression : Fit data to a sigmoidal curve (e.g., Hill equation) using GraphPad Prism or R’s drc package. Report R2^2 values and 95% confidence intervals .
  • Outlier detection : Apply Grubbs’ test or Rosner’s test for small datasets (<20 replicates) .

Q. How should researchers document synthetic protocols to ensure reproducibility?

  • Methodological Answer:

  • Detailed experimental logs : Record reaction times, solvent batches, and equipment calibration dates.
  • Spectroscopic validation : Include full NMR assignments (δ, multiplicity, J-values) and HRMS data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.